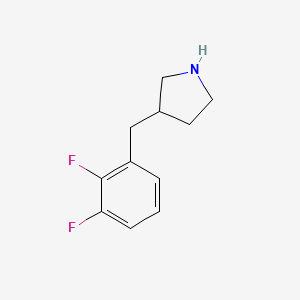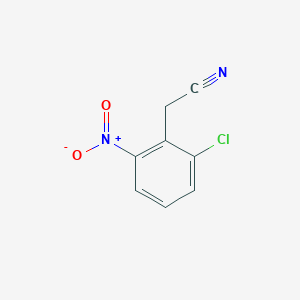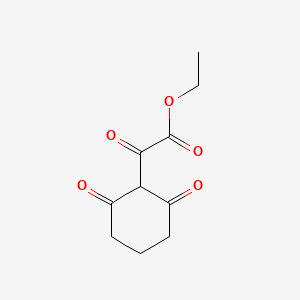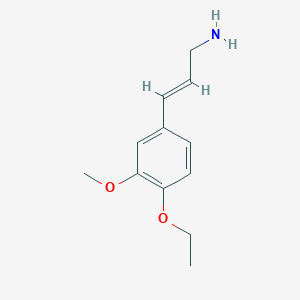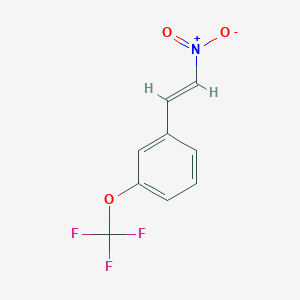
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitroethenyl group and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired nitroethenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethoxy group directs incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Reduction: Formation of 1-(2-aminoethenyl)-3-(trifluoromethoxy)benzene.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Nitroethenyl)-2-(trifluoromethyl)benzene
- 1-Fluoro-4-(2-nitroethenyl)benzene
- 1-(2-Nitroethenyl)-4-(trifluoromethoxy)benzene
Uniqueness
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs. This unique structure can lead to distinct interactions with molecular targets and different applications in various fields.
Propiedades
Número CAS |
1445781-46-3 |
|---|---|
Fórmula molecular |
C9H6F3NO3 |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
1-[(E)-2-nitroethenyl]-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+ |
Clave InChI |
VQEFEANMTJWGPR-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)
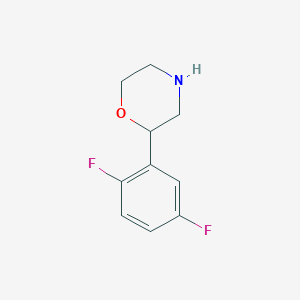

![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
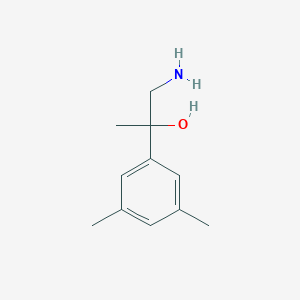

![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)


